1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-
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Overview
Description
1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a chlorophenoxy group attached to the methylene bridge of the isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- typically involves the reaction of isobenzofuranone with 4-chlorophenoxy methylene chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1(3H)-Isobenzofuranone, 3-[(4-bromophenoxy)methylene]-
- 1(3H)-Isobenzofuranone, 3-[(4-fluorophenoxy)methylene]-
- 1(3H)-Isobenzofuranone, 3-[(4-methylphenoxy)methylene]-
Comparison: 1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]- is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications.
Properties
CAS No. |
39868-43-4 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-5-7-11(8-6-10)18-9-14-12-3-1-2-4-13(12)15(17)19-14/h1-9H |
InChI Key |
OWQAGXZHFLAPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC3=CC=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
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